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Compound of Interest

Compound Name: 2-Iodophenol

Cat. No.: B132878 Get Quote

A definitive guide to the spectroscopic characterization of 2-Iodophenol, this document

provides a comparative analysis of its spectral data against its isomers, 3-Iodophenol and 4-

Iodophenol. Detailed experimental protocols and data interpretation are presented to aid

researchers, scientists, and drug development professionals in the unambiguous structural

confirmation of these compounds.

The precise identification of constitutional isomers is a critical step in chemical synthesis and

drug development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools for elucidating the exact arrangement of atoms within a molecule. This guide focuses on

the application of these methods to distinguish 2-Iodophenol from its structural isomers, 3-

Iodophenol and 4-Iodophenol.

Workflow for Spectroscopic Identification
The logical process for confirming the structure of 2-Iodophenol involves a multi-step

spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and

their combined interpretation leads to a confident assignment.
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Caption: Logical workflow for the spectroscopic confirmation of 2-Iodophenol.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Iodophenol, 3-Iodophenol,

and 4-Iodophenol, highlighting the distinguishing features that enable their differentiation.

¹H NMR Spectroscopy Data
The substitution pattern on the aromatic ring significantly influences the chemical shifts and

coupling constants of the aromatic protons, making ¹H NMR a powerful tool for isomer

differentiation.

Table 1: Comparative ¹H NMR Data (in CDCl₃)
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Compound Chemical Shift (δ, ppm) and Multiplicity

2-Iodophenol
7.65 (dd, 1H), 7.23 (td, 1H), 6.99 (dd, 1H), 6.67

(td, 1H), 5.34 (s, 1H, OH)[1]

3-Iodophenol
7.27 (t, 1H), 7.21 (m, 1H), 6.95 (m, 1H), 6.80 (m,

1H)[2]

4-Iodophenol 7.53 (d, 2H), 6.68 (d, 2H)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's field strength.

¹³C NMR Spectroscopy Data
The position of the iodine and hydroxyl groups on the benzene ring results in distinct chemical

shifts for the carbon atoms, providing a clear fingerprint for each isomer in ¹³C NMR

spectroscopy.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

Compound Chemical Shifts (δ, ppm)

2-Iodophenol 155.4, 139.2, 129.5, 122.8, 115.6, 86.1

3-Iodophenol 156.1, 138.3, 131.0, 122.9, 115.0, 94.4

4-Iodophenol 155.9, 138.5 (2C), 117.8 (2C), 82.9

Note: The assignments are based on typical chemical shift ranges and may require 2D NMR

techniques for unambiguous confirmation.

IR Spectroscopy Data
While the IR spectra of the three isomers are broadly similar due to the presence of the same

functional groups (hydroxyl and iodinated benzene ring), subtle differences in the fingerprint

region (below 1500 cm⁻¹) can be observed. The key characteristic absorptions are presented

below.
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Table 3: Key IR Absorptions (cm⁻¹)

Compound O-H Stretch C-O Stretch
Aromatic C-H
Stretch

C=C Aromatic
Stretch

2-Iodophenol ~3450 (broad) ~1250 ~3050 ~1580, 1470

3-Iodophenol ~3400 (broad) ~1240 ~3060 ~1570, 1460

4-Iodophenol ~3350 (broad) ~1230 ~3040 ~1585, 1480

Mass Spectrometry Data
All three isomers have the same molecular weight and will exhibit a molecular ion peak at the

same mass-to-charge ratio (m/z). However, the fragmentation patterns, particularly the relative

intensities of the fragment ions, can differ.

Table 4: Key Mass Spectrometry Data

Compound Molecular Formula Molecular Weight
Key Fragments
(m/z)

2-Iodophenol C₆H₅IO 220.01 g/mol [3]

220 (M⁺), 127 (I⁺), 93

(M⁺ - I), 65 (C₅H₅⁺)[1]

[3]

3-Iodophenol C₆H₅IO 220.01 g/mol [4][5]
220 (M⁺), 127 (I⁺), 93

(M⁺ - I), 65 (C₅H₅⁺)[6]

4-Iodophenol C₆H₅IO 220.01 g/mol [7][8]

220 (M⁺), 127 (I⁺), 93

(M⁺ - I), 65 (C₅H₅⁺)[7]

[9]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for iodophenol

isomers. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the iodophenol isomer in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Parameters: Acquire a standard proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher frequency for ¹³C NMR.

Parameters: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g.,

240 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a significantly

larger number of scans are necessary due to the lower natural abundance and sensitivity

of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on

the ATR crystal.

Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the

empty sample compartment (or KBr pellet) should be collected and subtracted from the

sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile

solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The separated

components will then enter the mass spectrometer.

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the

ion source.

Ionization: Electron Ionization (EI) is a common method for this type of analysis.

Acquisition:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

Parameters: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-

300). The ionization energy is typically set to 70 eV.

By following these protocols and comparing the acquired data with the reference tables,

researchers can confidently confirm the structure of 2-Iodophenol and distinguish it from its

isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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